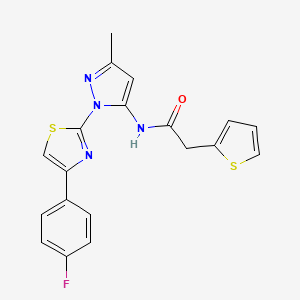

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-fluorophenyl)thiazole moiety and an acetamide group linked to a thiophene ring. This structure combines aromatic and electron-withdrawing groups (fluorophenyl, thiazole) with a flexible acetamide bridge, which may enhance its binding affinity in biological systems.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS2/c1-12-9-17(22-18(25)10-15-3-2-8-26-15)24(23-12)19-21-16(11-27-19)13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAPMPESUBCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18FN5O2S, with a molecular weight of 459.5 g/mol. The structure includes a thiazole ring, a pyrazole moiety, and a thiophene group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|---|

| Escherichia coli | 15 | 30 |

| Staphylococcus aureus | 18 | 25 |

| Bacillus subtilis | 16 | 28 |

| Proteus mirabilis | 14 | 35 |

| Candida albicans (fungal) | 17 | 20 |

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (colon cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| HepG2 (liver cancer) | 10 |

The compound exhibited cytotoxic effects at low concentrations, suggesting its potential as an effective chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular processes or disrupt cellular membranes in microbial cells. Molecular docking studies have provided insights into its interaction with specific biological targets, reinforcing its potential as a multifunctional therapeutic agent .

Case Studies

A study conducted on similar thiazole and pyrazole derivatives reported the synthesis and biological screening of compounds that showed significant antibacterial and antifungal activities. The selected compounds were further evaluated for their cytotoxicity against human embryonic kidney cells, revealing a non-toxic profile at therapeutic concentrations .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The presence of thiazole and pyrazole rings suggests potential inhibition of key inflammatory pathways. Studies have shown that derivatives can modulate cytokine release and inhibit inflammatory mediators, making them candidates for managing inflammatory diseases.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 62.5 |

| 10b | S. aureus | 31.25 |

| 10c | P. mirabilis | 125 |

Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties, as evidenced by studies on related thiazole-pyrazole derivatives. These derivatives have been tested against various bacterial strains, demonstrating effectiveness through mechanisms such as disruption of bacterial cell walls.

Anticancer Potential

The compound's ability to induce apoptosis and arrest the cell cycle has been noted in several studies, particularly concerning its pyrazole component. Research has indicated that such compounds can inhibit specific kinases associated with tumor growth, presenting a potential therapeutic avenue for cancer treatment.

Study on Antimicrobial Efficacy

A series of thiazole-pyrazole derivatives were synthesized and screened against common pathogens like E. coli and S. aureus. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.

Evaluation of Anti-inflammatory Effects

In vitro assays demonstrated that compounds similar to this one exhibited significant inhibition of TNFα release in macrophages, suggesting a role in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, as outlined below:

Key Observations :

- Heterocyclic Diversity : The pyrazole-thiazole core in the target compound contrasts with triazole-based analogs (e.g., 9b ), which may alter conformational flexibility and steric hindrance .

- Pharmacophore Design : The thiophene-acetamide moiety is unique to the target compound, distinguishing it from analogs with benzimidazole or pyridine linkers .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility and Stability : The thiophene-acetamide group may improve solubility in polar solvents compared to benzimidazole-containing analogs .

- Crystallographic Stability : Isostructural analogs () exhibit planar conformations with fluorophenyl groups oriented perpendicularly, which could influence packing efficiency and bioavailability .

Analytical Characterization

- Spectroscopy : IR and NMR data for analogs (e.g., 9b in ) confirm acetamide C=O stretches (~1650 cm⁻¹) and aromatic proton resonances (δ 7.0–8.5 ppm). The target compound would require similar validation .

- Crystallography: Single-crystal XRD () resolves planar and non-planar regions, critical for understanding molecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.